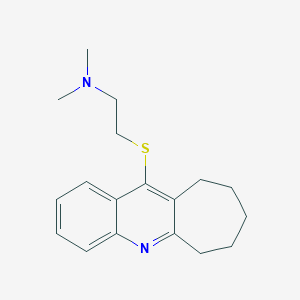
6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, which play a crucial role in the development and progression of various diseases.
Biochemische Und Physiologische Effekte
6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the aggregation of amyloid beta (a protein implicated in Alzheimer's disease), and protect dopaminergic neurons (neurons that produce dopamine) from oxidative stress (a key factor in Parkinson's disease). In vivo studies have shown that this compound can reduce tumor growth in mice and improve cognitive function in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target proteins and enzymes, which makes it an ideal tool for studying their structure and function. However, one of the main limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro-. One potential direction is the development of novel derivatives of this compound with improved solubility and potency. Another potential direction is the identification of new target proteins and enzymes for this compound, which could lead to the discovery of new therapeutic applications. Additionally, the use of this compound in combination with other drugs or therapies could also be explored to enhance its therapeutic potential.
Synthesemethoden
The synthesis of 6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- involves the reaction of 2-(dimethylamino)ethyl chloride with 6H-Cyclohepta(b)quinoline-5,8-dione in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with sodium sulfide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been used as a tool to study the structure and function of various proteins. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
18833-66-4 |
|---|---|
Produktname |
6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- |
Molekularformel |
C18H24N2S |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-ylsulfanyl)ethanamine |
InChI |
InChI=1S/C18H24N2S/c1-20(2)12-13-21-18-14-8-4-3-5-10-16(14)19-17-11-7-6-9-15(17)18/h6-7,9,11H,3-5,8,10,12-13H2,1-2H3 |
InChI-Schlüssel |
XKYCQIAYSYCXEE-UHFFFAOYSA-N |
SMILES |
CN(C)CCSC1=C2CCCCCC2=NC3=CC=CC=C31 |
Kanonische SMILES |
CN(C)CCSC1=C2CCCCCC2=NC3=CC=CC=C31 |
Andere CAS-Nummern |
18833-66-4 |
Synonyme |
11-[[2-(Dimethylamino)ethyl]thio]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)
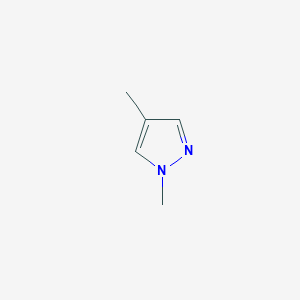
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
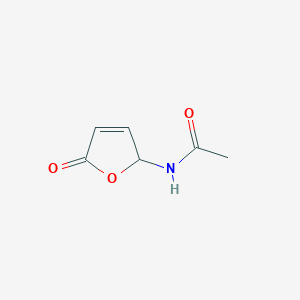

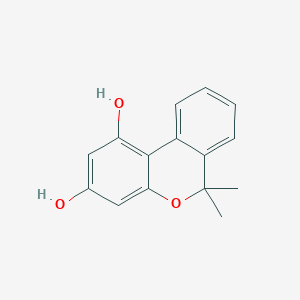
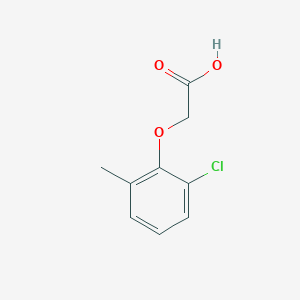

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
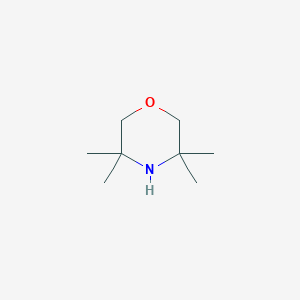
![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)

![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)
